tert-Butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate
Description
This compound is a carbamate derivative featuring a cyclobutyl ring, a 4-amino group, a 3-hydroxy substituent, and a 4-oxo moiety. The tert-butyl carbamate group (Boc) serves as a protective group for amines, enhancing stability during synthetic processes.
Properties
IUPAC Name |
tert-butyl N-(4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-9(10(16)11(14)17)7-8-5-4-6-8/h8-10,16H,4-7H2,1-3H3,(H2,14,17)(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDNFVJMBIUAFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCC1)C(C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50467881 | |
| Record name | tert-Butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
394735-22-9 | |
| Record name | 1,1-Dimethylethyl N-[3-amino-1-(cyclobutylmethyl)-2-hydroxy-3-oxopropyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=394735-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-[3-amino-1-(cyclobutylmethyl)-2-hydroxy-3-oxopropyl]-, 1,1-dimethylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.896 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis via Chloroacetate Claisen Condensation
A foundational approach involves the chloroacetate Claisen condensation , as detailed in the synthesis of boceprevir intermediates . The process begins with a β-keto ester substrate, which undergoes condensation with chloroacetyl chloride under basic conditions to form an α-chloro ketone intermediate. Subsequent steps include:
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Amination : Treatment with ammonia or ammonium hydroxide introduces the amino group at the C4 position.
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Carbamate Formation : Reaction with tert-butyl carbamate in the presence of a coupling agent (e.g., DCC or EDC) yields the target compound.
Key advantages of this method include high functional group tolerance and compatibility with multistep syntheses. For example, Yerrabelly et al. achieved a 78% yield in the final carbamation step using dichloromethane as the solvent and triethylamine as the base .
Stereoselective Synthesis via Chiral Auxiliaries
Stereochemical control at the C3 hydroxyl and C4 amino groups is critical for biological activity. A 2014 patent describes the use of chiral oxazolidinone auxiliaries to enforce desired configurations :
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Cyclobutyl Ring Introduction : A cyclobutylmethyl Grignard reagent adds to a chiral N-acyloxazolidinone, establishing the cyclobutyl moiety.
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Hydroxylation : Asymmetric oxidation with a Sharpless-type catalyst introduces the C3 hydroxyl group with >90% enantiomeric excess (ee).
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Amination and Protection : Reductive amination followed by tert-butoxycarbonyl (Boc) protection completes the synthesis.
This route achieves an overall yield of 62% and is notable for its scalability, with pilot-scale batches exceeding 50 kg .
One-Pot Tandem Reactions
Recent innovations focus on minimizing purification steps. A 2013 patent outlines a one-pot tandem process combining:
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Ketone Formation : Oxidation of a secondary alcohol using Jones reagent.
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In Situ Amination : Direct treatment with aqueous ammonia under pressurized conditions.
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Carbamate Coupling : Addition of Boc anhydride without isolating intermediates.
This method reduces processing time by 40% and achieves a 70% isolated yield .
Enzymatic Resolution for Optical Purity
For applications requiring high optical purity, lipase-mediated kinetic resolution has been employed:
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Racemic Synthesis : Prepare the racemic carbamate via standard methods.
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Enzymatic Hydrolysis : Use Candida antarctica lipase B to selectively hydrolyze the undesired enantiomer.
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Recovery and Recycling : Isolate the desired (R)-enantiomer and recycle the hydrolyzed byproduct.
This approach achieves 99% ee but requires additional steps, lowering the overall yield to 55% .
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Stereocontrol | Scalability |
|---|---|---|---|---|
| Claisen Condensation | Chloroacetyl addition, Boc protection | 78 | Moderate | High |
| Chiral Auxiliary | Oxazolidinone-mediated synthesis | 62 | High | Moderate |
| One-Pot Tandem | Sequential oxidation/amination | 70 | Low | High |
| Enzymatic Resolution | Lipase hydrolysis | 55 | Very High | Low |
Industrial-Scale Optimization
Large-scale production prioritizes cost-efficiency and safety. A 2009 patent highlights continuous flow chemistry for the final carbamation step :
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Reactor Design : Tubular reactors with precise temperature control (0–5°C) prevent exothermic runaway.
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Solvent Selection : Switching from THF to methyl tert-butyl ether (MTBE) reduces hazardous waste.
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Catalyst Recycling : Immobilized DMAP on silica gel enables reuse for up to 10 cycles.
This system achieves a space-time yield of 1.2 kg/L·h, making it viable for metric-ton production .
Chemical Reactions Analysis
tert-Butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Organic Synthesis
tert-Butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to a variety of derivatives useful in further chemical reactions .
Research indicates that this compound may have significant biological activities, including:
- Neuroprotective Effects : Studies suggest that related compounds can protect against neurodegenerative processes by modulating inflammatory pathways. For instance, modifications in the structure have shown promise in reducing amyloid-beta peptide-induced toxicity in astrocytes .
- Enzyme Inhibition : In vitro studies have demonstrated that derivatives of this compound can inhibit key enzymes involved in Alzheimer's disease pathology, such as β-secretase and acetylcholinesterase, indicating potential therapeutic applications .
Medicinal Chemistry
The compound is being explored for its role as a precursor in drug development. Its ability to interact with various biomolecules suggests it could be developed into therapeutic agents targeting specific diseases .
Neuroprotective Studies
A study examining the effects of structurally similar compounds on astrocytes revealed that certain modifications can enhance neuroprotection against Aβ toxicity. The findings indicated a reduction in pro-inflammatory cytokines, suggesting a mechanism through which these compounds may mitigate neuroinflammation.
Enzymatic Activity Inhibition
Research involving derivatives of this compound has highlighted their potential as inhibitors for β-secretase and acetylcholinesterase. One derivative exhibited an IC50 value of 15.4 nM for β-secretase inhibition, showcasing its potency and potential application in Alzheimer's treatment .
Mechanism of Action
The mechanism of action of tert-Butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs with Varying Cycloalkyl Rings
Cyclopentyl Derivatives :
- tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS: 1330069-67-4) : Features a cyclopentyl ring with a hydroxy group at the 2-position. The larger ring size may influence conformational flexibility compared to the cyclobutyl analog .
- tert-Butyl N-[cis-3-hydroxycyclopentyl]carbamate (CAS: 207729-03-1) : Demonstrates how hydroxy group positioning affects stereochemistry and interaction with biological targets .
Cyclohexyl Derivatives :
- tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (296): Includes a methoxy group on a cyclohexane ring, which enhances solubility and alters electronic properties compared to the cyclobutyl compound .
Key Differences :
Functional Group Variations
Amino and Hydroxy Modifications:
- tert-Butyl (1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate (CAS: 87694-53-9): Similarity score of 0.82 to the target compound, with a methoxy(methyl)amino group replacing the 4-amino and 3-hydroxy groups.
Oxo Group Positioning :
- tert-Butyl (4-oxobutan-2-yl)carbamate (CAS: 186743-06-6) : Lacks the cyclobutyl ring and hydroxy group but shares the 4-oxo motif, highlighting the importance of the oxo group in hydrogen bonding during synthesis .
Biological Activity
tert-Butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate, with the CAS number 394735-22-9, is a synthetic organic compound notable for its potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its structural characteristics and biological interactions.
- Molecular Formula : C13H24N2O4
- Molecular Weight : 272.34 g/mol
- Density : 1.2 ± 0.1 g/cm³
- Boiling Point : 468.9 ± 40.0 °C at 760 mmHg
- Flash Point : 237.4 ± 27.3 °C
Synthesis
The synthesis of this compound typically involves multi-step reactions, often starting from tert-butyl carbamate and involving cyclobutyl-containing intermediates. Solvents such as dichloromethane and ethyl acetate are commonly used under controlled conditions to ensure stability during synthesis .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The binding affinity and interaction dynamics can modulate the activity of these biological targets, leading to various physiological effects. Research indicates that this compound may exhibit protective effects against neurodegenerative processes, particularly through modulation of inflammatory pathways .
Case Studies and Research Findings
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Neuroprotective Effects :
- A study explored the protective effects of similar compounds against amyloid-beta (Aβ) peptide-induced toxicity in astrocytes, suggesting that modifications in the structure could enhance neuroprotection . The compound demonstrated a reduction in pro-inflammatory cytokines, indicating a potential role in mitigating neuroinflammation.
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Inhibition of Enzymatic Activity :
- In vitro studies have shown that related compounds can act as inhibitors for β-secretase and acetylcholinesterase, which are crucial in the pathology of Alzheimer’s disease. For instance, a derivative exhibited an IC50 value of 15.4 nM for β-secretase inhibition . This suggests that this compound may possess similar inhibitory properties.
- Toxicity Studies :
Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Similarities | Differences | Potential Applications |
|---|---|---|---|
| tert-butyl (3-formyl-4-hydroxyphenyl)carbamate | Both contain a carbamate moiety | Different aromatic structures | Antioxidant properties |
| tert-butyl 4-amino-1-cyclobutyl-3,4-dioxobutan-2-y | Similar cyclobutyl structure | Different functional groups | Potential anti-cancer activity |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of tert-Butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate to improve yield and purity?
- Methodology :
- Stepwise Protection : Use tert-butyl carbamate (Boc) as a protecting group for the amine to prevent side reactions during cyclobutyl ring formation. Intermediate purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) is critical .
- Hydroxy Group Stabilization : Employ mild reducing agents (e.g., NaBH4) to retain stereochemical integrity at the 3-hydroxy position. Monitor reaction progress via TLC and HPLC .
- Example Data :
| Parameter | Value (Optimized) | Value (Initial) |
|---|---|---|
| Yield | 78% | 45% |
| Purity (HPLC) | >99% | 85% |
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodology :
- NMR : Use and NMR to verify cyclobutyl geometry, Boc group integration, and hydroxy/keto tautomerism. For example, the cyclobutyl protons typically appear as multiplets in δ 1.8–2.5 ppm, while the Boc tert-butyl group shows a singlet at δ 1.36 ppm .
- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H] at m/z 300.18) and fragment patterns .
Q. How should researchers handle stability challenges during storage?
- Methodology :
- Store under inert gas (N) at 2–8°C to prevent hydrolysis of the Boc group or oxidation of the hydroxy moiety. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in stereochemistry for this compound?
- Methodology :
- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (solvent: dichloromethane/hexane). Use SHELXL for refinement, focusing on the cyclobutyl ring puckering and hydrogen-bonding networks involving the hydroxy and carbamate groups .
- ORTEP-3 Visualization : Generate thermal ellipsoid plots to highlight bond angles and torsional strain in the cyclobutyl system .
- Example Data :
| Parameter | Value |
|---|---|
| Cyclobutyl C-C-C angle | 88.5° ± 0.3° |
| Hydrogen bond (O–H···O) | 2.65 Å |
Q. What strategies address contradictory NMR data in structurally similar derivatives?
- Methodology :
- Variable-Temperature NMR : Resolve dynamic effects (e.g., ring-flipping in cyclobutyl) by acquiring spectra at 25°C and −40°C. For example, coalescence of proton signals at low temperatures confirms restricted rotation .
- DFT Calculations : Compare experimental shifts with computational models (e.g., Gaussian09, B3LYP/6-31G*) to validate assignments .
Q. How can researchers design analogs to probe the role of the 3-hydroxy group in biological activity?
- Methodology :
- Stereoselective Modification : Replace the hydroxy group with fluorine (retains electronegativity) or methyl (steric bulk) via Mitsunobu or Appel reactions. Assess pharmacokinetic properties (e.g., logP, solubility) using shake-flask assays .
- Example SAR Table :
| Analog | Hydroxy Group | IC (nM) | Solubility (µg/mL) |
|---|---|---|---|
| Parent Compound | -OH | 120 | 15 |
| 3-Fluoro Derivative | -F | 95 | 8 |
| 3-Methyl Derivative | -CH | >1000 | 25 |
Methodological Considerations
- Contradictory Data Resolution : When NMR or crystallographic data conflicts, cross-validate using multiple techniques (e.g., IR for carbonyl confirmation, X-ray for absolute configuration) .
- Safety Protocols : Despite low acute toxicity (GHS Category 5), use fume hoods and PPE to minimize exposure to intermediates like nitroaromatics or strong oxidants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
